Ethyl 4-chloroquinazoline-5-carboxylate
Description
Ethyl 4-chloroquinazoline-5-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and an ethyl ester group at position 3. Quinazolines are bicyclic systems containing two nitrogen atoms in a fused benzene-pyrimidine structure. Its reactivity is influenced by the electron-withdrawing chlorine and ester groups, which modulate both synthetic accessibility and biological interactions .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
ethyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-4-3-5-8-9(7)10(12)14-6-13-8/h3-6H,2H2,1H3 |
InChI Key |
XCNGVASEWILBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroquinazoline-5-carboxylate typically involves the reaction of 4-chloroanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form quinazoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted quinazolines.
Reduction: Formation of reduced quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Scientific Research Applications
Ethyl 4-chloroquinazoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine and Triazine Cores
Ethyl 4-Chloropyrimidine-5-Carboxylate (, Compound 4)
- Core Structure: Monocyclic pyrimidine (two nitrogen atoms).
- Substituents : Chlorine at position 4 and ethyl ester at position 4.
- Key Differences : The absence of a fused benzene ring reduces aromatic stabilization compared to quinazoline. Pyrimidine derivatives are often explored for antiviral and anticancer activities due to their ability to mimic nucleic acid bases .
Ethyl 5-[(Ethoxycarbonyl)Amino]-3-Oxo-2-(4-Chlorophenyl)-1,2,4-Triazine-6-Carboxylate (, Compound 5a)
- Core Structure : 1,2,4-Triazine (three nitrogen atoms).
- Substituents: Ethoxycarbonylamino, 4-chlorophenyl, and ethyl ester groups.
- Such derivatives are frequently used in agrochemicals and as intermediates in kinase inhibitor synthesis .
| Property | This compound | Ethyl 4-Chloropyrimidine-5-Carboxylate | Ethyl Triazine Derivative (5a) |
|---|---|---|---|
| Core Heterocycle | Quinazoline | Pyrimidine | 1,2,4-Triazine |
| Nitrogen Atoms in Core | 2 | 2 | 3 |
| Key Substituents | 4-Cl, 5-COOEt | 4-Cl, 5-COOEt | 4-Cl-Ph, 5-COOEt, Ethoxycarbonylamino |
| Potential Applications | Kinase inhibitors, Antimicrobials | Antiviral agents | Agrochemicals, Kinase inhibitors |
Thiazole and Isoxazole Derivatives
Ethyl 5-Chlorothiazole-4-Carboxylate ()
- Core Structure : Thiazole (one sulfur and one nitrogen atom).
- Substituents : Chlorine at position 5 and ethyl ester at position 3.
- Key Differences : Thiazole’s sulfur atom imparts distinct electronic properties, making these compounds valuable in antimicrobial and anti-inflammatory drug design. The smaller ring size reduces steric hindrance compared to quinazoline .
Ethyl 5-Methylisoxazole-4-Carboxylate ()
- Core Structure : Isoxazole (one oxygen and one nitrogen atom).
- Substituents : Methyl at position 5 and ethyl ester at position 4.
- Key Differences : The oxygen atom in isoxazole enhances polarity, improving solubility. Isoxazole derivatives are common in herbicides and GABA receptor modulators .
| Property | This compound | Ethyl 5-Chlorothiazole-4-Carboxylate | Ethyl 5-Methylisoxazole-4-Carboxylate |
|---|---|---|---|
| Core Heterocycle | Quinazoline | Thiazole | Isoxazole |
| Heteroatoms | N, N | S, N | O, N |
| Key Substituents | 4-Cl, 5-COOEt | 5-Cl, 4-COOEt | 5-Me, 4-COOEt |
| Solubility | Moderate (polar ester group) | Low (sulfur reduces polarity) | High (oxygen enhances polarity) |
| Applications | Drug intermediates | Antimicrobials | Herbicides, CNS agents |
Substituted Benzene Derivatives
Ethyl 4-Chlorobenzoate (, Compound 9)
- Core Structure : Benzene ring.
- Substituents : Chlorine at position 4 and ethyl ester at position 1.
- Key Differences : The absence of a heterocyclic core limits its use in targeting enzyme active sites. However, it serves as a precursor in organic synthesis for more complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
